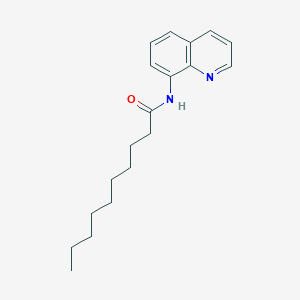

N-(8-quinolinyl)decanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26N2O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-quinolin-8-yldecanamide |

InChI |

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-14-18(22)21-17-13-9-11-16-12-10-15-20-19(16)17/h9-13,15H,2-8,14H2,1H3,(H,21,22) |

InChI Key |

SPQKAOQODRONMG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 8 Quinolinyl Decanamide

Foundational Amide Synthesis Principles Applicable to N-(8-quinolinyl)decanamide

The formation of an amide bond is a condensation reaction that typically requires the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine. encyclopedia.pubmdpi.com Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. libretexts.org Therefore, various strategies have been developed to activate the carboxylic acid.

The synthesis of decanoyl amides, including this compound, generally involves the activation of decanoic acid. A common and effective method is the conversion of decanoic acid into a more reactive derivative, such as an acyl chloride. fishersci.co.uk Decanoyl chloride is a colorless liquid with a pungent odor that is frequently used in organic synthesis for the preparation of esters and amides. medchemexpress.comnih.gov

Table 1: Common Activating Agents for Carboxylic Acids

| Activating Agent | Reactive Intermediate | Key Features |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acyl chloride | Readily available, reaction by-products (SO₂ and HCl) are gaseous. |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | Milder than thionyl chloride, by-products (CO, CO₂, and HCl) are gaseous. chemicalbook.com |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | High yields, mild reaction conditions. hepatochem.compeptide.com |

| Phosphonium salts (e.g., PyBOP) | Acylphosphonium salt | Efficient, reduced risk of racemization for chiral substrates. hepatochem.com |

The choice of activating agent depends on the specific requirements of the synthesis, including the sensitivity of the starting materials and the desired reaction conditions.

The amine group of 8-aminoquinoline (B160924) is available for amide bond formation. wikipedia.org The synthesis of quinoline-based amides often employs standard peptide coupling reagents to facilitate the reaction under mild conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the quinoline (B57606). The 8-aminoquinoline moiety can also act as a directing group in various organic reactions. wikipedia.orgnih.gov

A general procedure for the synthesis of 8-aminoquinoline amides involves dissolving the carboxylic acid in an anhydrous solvent, followed by the addition of a coupling reagent and a base. After a period of activation, 8-aminoquinoline is added to the mixture. mdpi.com The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Targeted Synthesis of this compound and its Precursors

The synthesis of this compound requires the preparation of its two key precursors: 8-aminoquinoline and an activated form of decanoic acid.

8-Aminoquinoline is a pale yellow solid that can be synthesized through several methods. wikipedia.org A classical approach involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline. wikipedia.org Alternative modern synthetic routes have also been developed to improve yield and selectivity. acs.orgacs.orgibs.re.kr

Table 2: Properties of 8-Aminoquinoline

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈N₂ |

| Molar Mass | 144.177 g·mol⁻¹ |

| Appearance | Pale yellow solid |

Decanoic acid is a saturated fatty acid that can be activated for amide synthesis. A common method is its conversion to decanoyl chloride. This can be achieved by reacting decanoic acid with reagents like oxalyl chloride or thionyl chloride. chemicalbook.comgoogle.com For instance, treating decanoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (DCM) yields decanoyl chloride. chemicalbook.com

Table 3: Properties of Decanoyl Chloride

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₉ClO |

| Molar Mass | 190.71 g·mol⁻¹ |

The final step in the synthesis of this compound is the coupling of 8-aminoquinoline with an activated decanoic acid derivative, such as decanoyl chloride. This reaction is typically carried out in the presence of a base, like triethylamine or pyridine (B92270), to neutralize the hydrochloric acid by-product. mdpi.com

A typical procedure involves adding the activated decanoic acid dropwise to a solution of 8-aminoquinoline and a base in an anhydrous solvent at a controlled temperature. mdpi.com After the reaction is complete, the crude product is purified, often by column chromatography, to yield pure this compound. mdpi.com The optimization of this step may involve screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product.

Strategies for Derivatization and Analogue Synthesis of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives and analogues. These synthetic strategies are primarily aimed at investigating structure-activity relationships (SAR) by systematically altering different parts of the molecule. The two principal approaches for derivatization involve the modification of the decanamide (B1670024) aliphatic chain and structural alterations to the quinoline moiety.

Modification of the Decanamide Aliphatic Chain

A fundamental approach to modifying this chain is to vary its length. This is typically achieved through the acylation of 8-aminoquinoline with a homologous series of acyl chlorides or carboxylic acids, yielding analogues with shorter or longer aliphatic tails. For example, using octanoyl chloride or dodecanoyl chloride in place of decanoyl chloride would result in N-(8-quinolinyl)octanamide and N-(8-quinolinyl)dodecanamide, respectively. This systematic alteration allows for the fine-tuning of the molecule's hydrophobic character.

Further derivatization involves introducing unsaturation, branching, or cyclic groups within the chain. The incorporation of double or triple bonds can impart conformational rigidity, while alkyl branching can introduce steric bulk. These modifications are synthesized from correspondingly modified fatty acid precursors. Another strategy is the introduction of functional groups, such as hydroxyl or ether linkages, along the chain to alter polarity and potential hydrogen bonding capabilities.

| Analogue Example | Modification of the Decanamide Chain | Synthetic Precursor (Acylating Agent) |

| N-(8-quinolinyl)octanamide | Shortened C8 aliphatic chain | Octanoyl chloride |

| N-(8-quinolinyl)dodecanamide | Lengthened C12 aliphatic chain | Dodecanoyl chloride |

| N-(8-quinolinyl)undec-10-enamide | Terminal alkene introduction | Undec-10-enoyl chloride |

| N-(8-quinolinyl)-2-methyldecanamide | Branched aliphatic chain | 2-Methyldecanoyl chloride |

Structural Alterations of the Quinoline Moiety

The quinoline ring is a key pharmacophore, and its derivatization can significantly influence the electronic properties, binding interactions, and metabolic stability of the compound. nih.govresearchgate.net Synthetic methodologies for altering this moiety often focus on electrophilic substitution reactions or the use of pre-functionalized quinoline precursors.

A common strategy is the introduction of substituents at various positions on the quinoline ring. researchgate.net The C5 and C7 positions, being ortho and para to the nitrogen atom in the pyridine ring, are particularly susceptible to electrophilic aromatic substitution. Halogenation (e.g., chlorination, bromination) at these positions can modulate the electronic nature of the ring system and provide handles for further functionalization. For instance, copper-catalyzed C5-H bromination of 8-aminoquinoline amides has been developed as an effective method. researchgate.net This allows for the regioselective synthesis of derivatives like 5-bromo-N-(8-quinolinyl)decanamide.

| Analogue Example | Modification of the Quinoline Moiety |

| 5-Chloro-N-(8-quinolinyl)decanamide | Introduction of a chlorine atom at the C5 position |

| 7-Bromo-N-(8-quinolinyl)decanamide | Introduction of a bromine atom at the C7 position |

| 5,7-Dichloro-N-(8-quinolinyl)decanamide | Introduction of chlorine atoms at the C5 and C7 positions |

| 5-Nitro-N-(8-quinolinyl)decanamide | Introduction of a nitro group at the C5 position |

Biological Activity Spectrum and Mechanistic Investigations of N 8 Quinolinyl Decanamide

Evaluation of Antimicrobial Activities in Experimental Models

The antimicrobial potential of N-(8-quinolinyl)decanamide has been assessed in vitro against a range of bacterial and fungal pathogens. These studies provide foundational data on its efficacy and spectrum of activity.

In vitro investigations into the antibacterial properties of this compound, also identified in some studies as compound CD26, have demonstrated its activity against both Gram-positive and Gram-negative bacteria. diva-portal.orgnih.gov The standard serial dilution method is commonly used to determine the minimum inhibitory concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. diva-portal.orgnih.gov

One study systematically evaluated a series of decanoic acid derivatives and found that the inclusion of a heteroaromatic ring, such as the quinoline (B57606) in this compound, enhances antibacterial activity. diva-portal.org The compound's efficacy was tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). diva-portal.orgnih.gov The results, presented in terms of pMIC (the negative logarithm of the molar MIC), indicate notable inhibitory potential. diva-portal.orgnih.gov

Currently, there is a lack of published in vivo preclinical studies specifically evaluating the antibacterial efficacy of this compound.

Table 1: In Vitro Antibacterial Activity of this compound (CD26)

| Microorganism | Type | pMIC (µmol/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 2.13 |

| Bacillus subtilis | Gram-positive | 1.83 |

| Escherichia coli | Gram-negative | 1.53 |

Data sourced from Kumar et al. (2011). diva-portal.orgnih.gov

The antifungal activity of this compound has also been explored in vitro against common fungal strains. diva-portal.orgnih.gov Using the serial dilution method with Sabouraud dextrose broth as the growth medium, its inhibitory effects on Candida albicans and Aspergillus niger were quantified. diva-portal.org

Quantitative structure-activity relationship (QSAR) studies suggest that the antifungal activity of this class of compounds is significantly influenced by the topological and steric characteristics of the molecule. diva-portal.orgnih.gov The fusion of the quinoline ring to the decanamide (B1670024) structure is a key feature contributing to its observed antifungal effects. diva-portal.org

As with its antibacterial profile, specific in vivo preclinical studies on the antifungal efficacy of this compound have not been found in the reviewed literature.

Table 2: In Vitro Antifungal Activity of this compound (CD26)

| Microorganism | Type | pMIC (µmol/mL) |

|---|---|---|

| Candida albicans | Fungus | 1.83 |

| Aspergillus niger | Fungus | 1.53 |

Data sourced from Kumar et al. (2011). diva-portal.orgnih.gov

Exploration of Anti-inflammatory Potentials in Preclinical Assays

While various quinoline carboxamide derivatives have been investigated for potential anti-inflammatory properties, a review of the scientific literature reveals no specific preclinical assays or studies focused on evaluating the anti-inflammatory activity of this compound. researchgate.netresearchgate.netebi.ac.uk

Investigations into Other Pharmacological Activities in Experimental Systems

Ion channels, particularly the Kv7 (or KCNQ) family of voltage-gated potassium channels, are crucial for regulating neuronal excitability and are significant targets in neuropharmacology. Although various quinoline amides and other structurally related compounds have been studied for their modulatory effects on these channels, there are no specific experimental studies in the available literature that investigate the activity of this compound on Kv7 channels or other ion channels.

The proteasome is a critical complex for protein degradation, and its inhibition is a therapeutic strategy in various diseases, including cancer. ebi.ac.uk While some quinoline-based compounds have been explored as potential proteasome inhibitors, a comprehensive search of published experimental data found no studies specifically examining the ability of this compound to inhibit proteasome activity or modulate related cellular pathways.

Activity in Bile Acid Recycling Inhibition Assays

The primary mechanism by which this compound is understood to function is through the inhibition of bile acid recycling. This process is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT), which is responsible for the reabsorption of approximately 95% of bile acids in the terminal ileum. Inhibition of this transporter disrupts the enterohepatic circulation of bile acids.

Inhibition assays for ASBT are typically conducted using cell lines, such as Madin-Darby canine kidney (MDCK-II) or human embryonic kidney (HEK-293) cells, that are engineered to express the human ASBT (SLC10A2) protein. bioivt.comeurofinsdiscovery.com These functional cell-based assays measure the uptake of a radiolabeled bile acid, commonly [³H]-Taurocholic Acid ([³H]TCA), into the cells. eurofinsdiscovery.com The assay evaluates the ability of a test compound, such as this compound, to compete with and inhibit this uptake. The activity is quantified by measuring the reduction in intracellular radioactivity compared to a vehicle control. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the inhibitor required to reduce the transporter's activity by 50%. While this compound is identified as an ASBT inhibitor, specific IC50 values from such assays are not consistently reported in publicly available scientific literature. googleapis.com

Below is an interactive table summarizing the typical parameters of an ASBT inhibition assay.

| Parameter | Description | Typical Value/Agent |

| Cell Line | Mammalian cells stably transfected to express the human ASBT/IBAT transporter. | HEK-293, MDCK-II, Caco-2 bioivt.comeurofinsdiscovery.comnih.gov |

| Probe Substrate | A radiolabeled bile acid used to measure transporter activity. | [³H]-Taurocholic Acid (TCA) eurofinsdiscovery.com |

| Control Inhibitor | A known potent inhibitor used as a positive control for assay validation. | Linerixibat, Odevixibat eurofinsdiscovery.com |

| Measured Response | The amount of radiolabeled substrate taken up by the cells. | Scintillation counting of cell lysate eurofinsdiscovery.com |

| Key Endpoint | The concentration of inhibitor that causes 50% inhibition of substrate uptake. | IC50 |

Elucidation of Molecular Mechanisms of Action in Preclinical Contexts

Identification of Pharmacological Targets

The principal pharmacological target of this compound is the Apical Sodium-dependent Bile Acid Transporter (ASBT) . googleapis.com This transporter, encoded by the SLC10A2 gene, is a member of the solute carrier family. bioivt.comfrontiersin.org Its expression is predominantly localized to the apical brush border membrane of enterocytes in the terminal ileum. bioivt.comucsd.edu

The physiological function of ASBT is critical for maintaining the body's pool of bile acids through the enterohepatic circulation. It facilitates the reabsorption of bile acids from the intestinal lumen into the portal circulation for return to the liver. frontiersin.orgnih.gov The transporter functions by coupling the uptake of bile acids to a sodium gradient, typically in a 2:1 stoichiometry of sodium ions to bile acid molecules. bioivt.com By targeting ASBT, this compound acts as an inhibitor of this reabsorption process, effectively increasing the excretion of bile acids from the body. nih.govnih.gov Current research has primarily focused on ASBT as the main target, and there is no significant evidence in the reviewed literature to suggest other primary pharmacological targets for this compound.

Receptor Binding and Downstream Signaling Pathway Analysis

Inhibition of the ASBT transporter by compounds like this compound does not involve a classical receptor-ligand interaction in the sense of G-protein coupled receptors or nuclear receptors. Instead, it involves a direct or allosteric interaction with the transporter protein, preventing the binding and/or translocation of its natural substrates, the bile acids.

The downstream consequences of ASBT inhibition are well-characterized and initiate a cascade of metabolic changes:

Interruption of Enterohepatic Circulation : By blocking ASBT in the ileum, the reabsorption of bile acids is significantly reduced. This leads to an increased concentration of bile acids passing into the colon, which are then eliminated through fecal excretion. nih.gov

Reduced FXR Activation : The diminished return of bile acids to the liver via the portal vein leads to reduced activation of the farnesoid X receptor (FXR), a nuclear receptor in hepatocytes that functions as a primary sensor for bile acid levels. nih.gov

Upregulation of Bile Acid Synthesis : Reduced FXR activation derepresses the gene encoding cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.gov This results in an increased conversion of cholesterol into new bile acids to replenish the pool, which can contribute to a reduction in hepatic and systemic cholesterol levels. nih.gov

Stimulation of GLP-1 Release : The higher concentration of bile acids reaching the colon stimulates enteroendocrine L-cells to secrete glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is an incretin (B1656795) hormone with beneficial effects on glucose homeostasis.

This pathway highlights a multi-faceted mechanism of action, where inhibiting a single transporter target in the gut leads to systemic effects on lipid and glucose metabolism.

Enzyme Kinetic Studies for Inhibitory Mechanisms

While ASBT is a transporter and not a classical enzyme, its activity can be analyzed using principles of enzyme kinetics to understand the nature of its inhibition. Kinetic studies are crucial for determining whether an inhibitor acts in a competitive, non-competitive, or mixed-type manner.

Such studies typically involve measuring the rate of uptake of a bile acid substrate (like glycocholic acid or taurocholic acid) at various concentrations in the presence of different, fixed concentrations of the inhibitor. frontiersin.orgaltex.org The resulting data can be visualized using graphical methods like the Lineweaver-Burk or Dixon plots to determine the inhibitory constant (K_i) and the mechanism of inhibition.

Competitive Inhibition : The inhibitor directly competes with the substrate for the same binding site on the transporter. In this model, the apparent Michaelis constant (K_m) for the substrate increases, while the maximum velocity (V_max) remains unchanged.

Non-competitive Inhibition : The inhibitor binds to a site on the transporter distinct from the substrate-binding site (an allosteric site). This binding event reduces the transporter's efficiency. In this case, the V_max decreases, while the K_m remains unchanged.

Mixed Inhibition : The inhibitor can bind to both the free transporter and the transporter-substrate complex, typically at an allosteric site. This affects both K_m and V_max.

For example, studies on other ASBT inhibitors have elucidated their kinetic profiles. The green tea catechin (B1668976) EGCG was found to decrease the V_max of the ASBT transporter without altering the total amount of the transporter on the plasma membrane, suggesting a non-competitive mechanism linked to changes in the transporter's association with lipid rafts. nih.gov For the clinical ASBT inhibitor odevixibat, studies have determined its inhibitory constant (K_i) by measuring its effect on the transport kinetics of glycocholic acid in Caco-2 cells. altex.orgwur.nl

Although these methodologies are standard for the class, specific enzyme kinetic studies detailing the precise inhibitory mechanism (e.g., competitive vs. non-competitive) and the K_i value for this compound are not detailed in the reviewed scientific literature.

Structure Activity Relationships Sar of N 8 Quinolinyl Decanamide and Its Derivatives

Influence of Decanamide (B1670024) Moiety Modifications on Biological Activity

The length and branching of the alkyl chain attached to the amide nitrogen significantly influence the biological activity of N-(8-quinolinyl)alkanamides. This is often attributed to changes in lipophilicity, which affects the compound's ability to cross cell membranes and interact with its biological target.

Studies on related phenolic esters and alkylresorcinols have demonstrated a "cut-off effect," where biological activity, such as antioxidant or cytotoxic effects, increases with alkyl chain length up to a certain point, after which further increases in chain length lead to a decrease in activity. cirad.frnih.gov For instance, in a series of gallic acid esters, those with medium to long alkyl chains (C8, C12, C16) showed delayed formation of lipid oxidation products. cirad.fr Specifically, an optimal antioxidant activity was observed for the C8 chain length, suggesting that an intermediate lipophilicity is most effective. cirad.fr Similarly, in studies of alkylresorcinols in oil-in-water emulsions, the greatest antioxidant activity was seen with an intermediate alkyl chain length of C21. nih.gov

Branching in the alkyl chain can also impact biological efficacy. In diglycolamide derivatives, branching of the alkyl chain was found to reduce the extraction efficiency for tetravalent actinides, suggesting that linear chains may be more favorable for certain types of molecular interactions. rsc.org The solubility of molecules can also be affected, with shorter or more branched chains sometimes leading to lower solubility and more challenging purification. nih.gov

Table 1: Effect of Alkyl Chain Length on Biological Activity in Related Compound Classes

| Compound Class | Alkyl Chain Length | Observed Effect on Activity | Reference |

|---|---|---|---|

| Gallic Acid Esters | C8, C12, C16 | Delayed lipid oxidation | cirad.fr |

| Gallic Acid Esters | C8 | Optimal antioxidant activity | cirad.fr |

| Alkylresorcinols | C21 | Optimal antioxidant activity in emulsions | nih.gov |

This table illustrates general trends observed in related chemical series, as direct SAR data for the alkyl chain of N-(8-quinolinyl)decanamide was not available in the provided search results.

The introduction of functional groups into the decanamide chain can significantly alter a compound's properties and biological activity. Functional groups can influence polarity, hydrogen bonding capacity, and steric profile, all of which are critical for drug-receptor interactions.

While specific data on functional group substitutions on the decanamide chain of this compound is limited, general principles of medicinal chemistry suggest that incorporating groups like hydroxyls, amines, or halogens could have profound effects. For example, the reactivity of amides can be harnessed for various chemical transformations. solubilityofthings.comunimed.edu.ng They can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. solubilityofthings.com The introduction of a hydroxyl group, for instance, could increase hydrophilicity and provide an additional hydrogen bonding site. Conversely, adding a bulky group like an adamantyl moiety can provide a rigid scaffold, influencing the orientation of other functional groups and potentially increasing metabolic stability. publish.csiro.au

Impact of Quinoline (B57606) Ring Substitutions on Biological Activity

The quinoline ring is a key pharmacophore found in many biologically active compounds. ijresm.comnih.gov Substitutions on this heterocyclic system can dramatically affect the molecule's electronic properties, lipophilicity, and steric conformation, thereby influencing its interaction with biological targets.

The position of substituents on the quinoline ring is a critical determinant of biological activity. jneonatalsurg.com Different positions on the ring have distinct electronic environments and steric accessibility, leading to varied effects upon substitution.

For example, studies on other quinoline derivatives have shown that substitutions at various positions can fine-tune biological activities. nih.gov Aromatic amide substitutions at the C2 position of the quinoline ring have been shown to increase lipophilicity and antiviral activity. nih.govmdpi.com In a series of 8-aminoquinoline (B160924) amides, a copper-promoted bromination was found to occur selectively at the C5-position, highlighting the regiochemical differences in reactivity across the quinoline core. beilstein-journals.org This C5-bromination was efficient for benzamides with both electron-donating and electron-withdrawing groups, suggesting that the electronic nature of the substituent on the amide portion had little effect on this specific reaction. beilstein-journals.org

Furthermore, research on quinoline N-oxides demonstrated that the reaction tolerates various functional groups like methyl ester, methoxy (B1213986), nitro, and bromo substituents on the quinoline system, leading to C8-arylated products. acs.org In another study, a modest decrease in inhibitory potential was observed when a methoxy group was present at the C6-position of the quinolinyl moiety. mdpi.com These findings underscore the importance of the substitution pattern on the quinoline nucleus for determining the ultimate biological effect of the compound. nih.govmdpi.com

Table 2: Influence of Quinoline Ring Substitution Position on Activity in Related Derivatives

| Position | Substituent/Reaction | Observed Effect | Reference |

|---|---|---|---|

| C2 | Aromatic Amide | Increased lipophilicity and antiviral activity | nih.govmdpi.com |

| C5 | Bromination | Selective bromination achieved | beilstein-journals.org |

| C6 | Methoxy Group | Modest decrease in inhibitory potential | mdpi.com |

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. nih.gov Enantiomers, which are non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.govcanada.ca

For a molecule like this compound, the introduction of chiral centers, either on the quinoline ring or the decanamide side chain, would result in the existence of enantiomers. These enantiomers could differ in their binding affinity for a target, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). canada.ca The three-dimensional structure of each enantiomer determines how well it can fit into a specific binding site. nih.gov

While specific studies on the enantiomeric activity of this compound derivatives were not found, the principles of stereochemistry in drug action are well-established. For instance, in oxazolidinone antibiotics, the 5-S stereo center is the only configuration with antibacterial activity, making it the eutomer. kcl.ac.uk Therefore, if chiral centers were introduced into this compound, it would be crucial to separate and test the individual enantiomers to determine their respective biological activities.

Role of the Amide Linker in Modulating Compound Potency and Selectivity

The amide bond is a fundamental functional group in a vast number of biologically active molecules, including many pharmaceuticals. nih.govlibretexts.org It serves as a stable and structurally rigid linker, connecting the quinoline and decanamide moieties in this compound. The unique properties of the amide bond, such as its ability to act as both a hydrogen bond donor and acceptor and its planar nature due to resonance, are critical for molecular recognition and binding to biological targets. nih.gov

Furthermore, the amide group contributes to the structural rigidity of the molecule, which can be essential for maintaining the optimal conformation required for binding. libretexts.org The planarity of the amide bond restricts rotation, influencing the relative orientation of the quinoline and decanamide parts of the molecule. This conformational constraint is often a key factor in achieving high potency and selectivity for a specific biological target.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(8-quinolinyl)alkanamides |

| Gallic acid esters |

| Alkylresorcinols |

| Diglycolamides |

| α-ketoamide derivatives |

| 8-aminoquinoline amides |

| Quinoline N-oxides |

| Oxazolidinone |

Comparative SAR Analysis with Related Quinolone and Decanoic Acid Derivatives

The structure-activity relationship (SAR) of a molecule is intrinsically linked to its constituent parts. For this compound, the key components are the quinoline core and the decanamide side chain. A comparative analysis with derivatives of these two parent structures provides insight into the features that likely govern the biological activity of the title compound.

SAR of the Quinoline Moiety

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern. arabjchem.orgorientjchem.orgmdpi.com Studies on various quinoline derivatives reveal that the nature and position of substituents on the heterocyclic ring are critical determinants of activity and selectivity.

For instance, in the context of anti-Alzheimer's disease agents, substitutions at the 4-position of the quinoline ring with a flexible amino group have been shown to increase activity. arabjchem.org Similarly, for anticancer applications, the presence of a hydroxyl or methoxy group at the 7-position can enhance antitumor activity. orientjchem.org A structure-activity relationship analysis of quinoline carboxylic acid derivatives as inhibitors of insulin-like growth factor (IGF) receptors indicated that a carboxylic acid group at position 3 was essential for inhibitory function. orientjchem.org

In a study of quinoline-thiosemicarbazone derivatives as cholinesterase inhibitors, an ethylmorpholine group on the thioamide unit resulted in better inhibition than a benzene (B151609) ring, highlighting the impact of the substituent's nature. arabjchem.org Another SAR analysis showed that for certain quinoline derivatives, a methylene (B1212753) linkage between a piperidine (B6355638) ring and an N-amide moiety presented a higher effect than compounds without this spacer. arabjchem.org This suggests that the length and flexibility of the linker connecting a substituent to the quinoline core are also vital parameters.

The following table summarizes SAR findings for various quinoline derivatives, illustrating the importance of substituent position and nature.

| Parent Scaffold | Substituent & Position | Key SAR Finding | Biological Target/Activity | Reference |

| Quinoline | 4-amino group | Contributed to increased activity. | Acetylcholinesterase (AChE) Inhibition | arabjchem.org |

| Quinoline | 7-hydroxyl or 7-methoxy group | Improved antitumor activity. | Anticancer | orientjchem.org |

| Quinoline Carboxylic Acid | 3-carboxylic acid group | Crucial for inhibitory activity. | IGF Receptor Inhibition | orientjchem.org |

| 8-Hydroxyquinoline (B1678124) | Aromatic amide at position 2 | Increased lipophilicity and antiviral activity. | Antiviral | nih.gov |

| Quinoline-Cinnamic Acid Hybrids | 2-methyl group | Enhanced AChE and Butyrylcholinesterase (BChE) inhibition. | Cholinesterase Inhibition | arabjchem.org |

This table is interactive. Click on the headers to sort.

SAR of the Decanamide Moiety

The decanamide portion consists of a ten-carbon aliphatic chain linked via an amide bond. The length and properties of this acyl chain are significant factors in the SAR of many biologically active molecules.

In a study of α-ketoamide derivatives as potential anticancer and anti-SARS-CoV-2 agents, a compound with a decanoyl group at the N-cap position showed only modest activity compared to derivatives with substituted aromatic rings at the same position. nih.gov This suggests that for certain targets, a long, flexible alkyl chain like decanamide may be less favorable than a more rigid, functionalized aromatic group.

Conversely, the lipophilicity imparted by a long alkyl chain can be advantageous. The cytotoxic activity of certain phenolic esters, for example, is related to their lipophilicity, which is affected by the length of the ester moiety. uc.pt In the development of linezolid (B1675486) analogues, SAR studies of the C5-acylaminomethyl moiety revealed that this position is sensitive to modification, with only smaller, non-polar fragments being well-tolerated, while larger and more polar groups led to a decrease in antibacterial activity. kcl.ac.uk This indicates a clear size and polarity constraint for the acyl chain in that particular scaffold.

Research on metergoline (B1676345) derivatives identified a decanamide derivative with superior antimycobacterial activity and an improved cytotoxicity profile compared to the parent compound. uct.ac.za This highlights that a decanamide chain can be a beneficial modification for specific biological activities.

The table below shows how variations in acyl chain length or type affect the activity of different molecular scaffolds.

| Parent Scaffold | Acyl/Alkyl Moiety | Key SAR Finding | Biological Target/Activity | Reference |

| α-keto phenylamide | Decanoyl group | Showed modest activity compared to aromatic caps. | Proteasome Inhibition | nih.gov |

| Metergoline | Decanamide | Superior antimycobacterial activity and improved cytotoxicity. | Antimycobacterial | uct.ac.za |

| Linezolid Analogue | C5-Acylaminomethyl moiety | Larger fragments (like decanamide) led to decreased activity. | Antibacterial | kcl.ac.uk |

| Phenolic Esters | Octyl ester chain | Increased lipophilicity correlated with cytotoxic activity. | Cytotoxicity | uc.pt |

This table is interactive. Click on the headers to sort.

By comparing these distinct SAR profiles, it can be inferred that the biological activity of this compound is a composite of the properties endowed by both the 8-aminoquinoline core and the decanamide side chain. The specific attachment at the 8-position of the quinoline ring, combined with the length and lipophilicity of the ten-carbon amide chain, defines its unique pharmacological potential relative to other derivatives of its parent structures.

Computational Approaches in the Study of N 8 Quinolinyl Decanamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. jocpr.comnih.gov By establishing a mathematical relationship between chemical structure and biological function, QSAR models serve as a powerful tool in drug discovery for screening virtual libraries and optimizing lead compounds. jocpr.commdpi.com

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models is a systematic process that begins with the collection of a dataset of compounds with known biological activities, referred to as the training set. nih.gov For a compound like N-(8-quinolinyl)decanamide, this would involve synthesizing a series of analogs and testing their efficacy in relevant biological assays, such as antimicrobial or antifungal screens. scispace.com

Once activity data is obtained, molecular descriptors are calculated for each compound in the series. mdpi.com These descriptors quantify various aspects of the molecular structure. Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

The resulting model's predictive power is rigorously evaluated using statistical metrics and validation techniques, such as leave-one-out (LOO) cross-validation and external validation with a separate test set of compounds. scispace.comnih.gov A statistically significant QSAR model can then be used to predict the efficacy of new, unsynthesized derivatives of this compound, guiding the design of more potent molecules. nih.govnih.gov

Elucidation of Key Physicochemical Descriptors Influencing Activity

A primary benefit of QSAR modeling is the identification of key molecular features, or descriptors, that govern biological activity. nih.gov These descriptors fall into several categories, including hydrophobic, electronic, steric, and topological properties. researchgate.net For decanoic acid derivatives, research has shown that lipophilicity (related to the octanol-water partition coefficient, logP) is a critical factor for activity against Gram-positive bacteria, while the topological and steric nature of the molecule is decisive for antifungal activity. scispace.com

In studies of related quinoline (B57606) structures, such as 5,8-quinolinequinones, descriptors related to the electronic properties of the molecule, like molecular hardness and softness, have been found to be strongly correlated with anti-proliferative activity. dergipark.org.tr The dipole moment, another electronic descriptor, has also been shown to be compatible with the biological activity of these compounds. dergipark.org.tr The fusion of a heteroaromatic ring system, such as the quinoline core in this compound, is noted to generally increase biological activity compared to simpler phenyl ring structures. scispace.com

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and interaction with hydrophobic pockets in target proteins. scispace.com |

| Electronic | Dipole Moment | Influences polar interactions and overall solubility. dergipark.org.tr |

| Electronic | Molecular Hardness/Softness | Relates to the molecule's reactivity and stability, affecting interactions with biological targets. dergipark.org.tr |

| Topological/Steric | Kappa Shape Indices (e.g., kappa3) | Describes molecular shape and size, which is crucial for fitting into a specific binding site. researchgate.net |

| Thermodynamic | Molar Refractivity | Relates to the volume of the molecule and its polarizability. dergipark.org.tr |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as this compound, might interact with its biological target at an atomic level. nih.gov These methods are essential for understanding the mechanism of action and for structure-based drug design.

Ligand-Target Interaction Analysis and Binding Site Characterization

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.comatlantis-press.com The process involves placing the ligand into the binding site of the protein and evaluating the resulting poses using a scoring function, which estimates the binding affinity. mdpi.com This analysis reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, van der Waals forces, and salt bridges, that stabilize the ligand in the binding pocket. nih.goveasychair.org

Analysis of these interactions is fundamental to medicinal chemistry, as it allows for the rational design of modifications to the ligand to enhance binding affinity and selectivity. For instance, identifying an unused hydrophobic pocket could prompt the addition of a lipophilic group to the this compound structure, while spotting an opportunity for a new hydrogen bond could guide the placement of a donor or acceptor group. easychair.org

Conformational Analysis and Prediction of Active Conformations

While docking provides a static snapshot, molecules are dynamic entities. nih.gov Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be achieved by rotation about single bonds. nih.govbiomedres.us For a flexible molecule like this compound, which contains a long decanamide (B1670024) chain, numerous conformations are possible. However, it is presumed that only one or a small subset of these conformations, known as the "bioactive conformation," is responsible for its biological effect upon binding to a target. nih.gov

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. mdpi.com An MD simulation of the this compound-protein complex can assess the stability of the docked pose and reveal how the ligand and protein adapt to each other. atlantis-press.com By simulating the system under physiological conditions, researchers can observe the flexibility of the ligand within the binding site, identify the most stable and frequently adopted conformations, and gain a deeper understanding of the structural basis for its activity. mdpi.comjapsonline.com

In Silico ADME Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must not only be potent but also possess favorable pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) allows for the early assessment of a compound's drug-likeness, reducing the risk of late-stage failures in drug development. scispace.com

Physiologically based pharmacokinetic (PBPK) modeling integrates these ADME parameters to simulate the concentration-time profile of a drug in various organs and tissues of the body. nih.goveur.nl These models can predict how factors like dosing regimen and drug-drug interactions might affect the exposure of the active compound and its metabolites. nih.gov

For this compound, computational tools like SwissADME can predict a range of crucial properties. bohrium.com A study on closely related decanoic acid derivatives provides insight into the likely ADME profile. scispace.com For instance, N-(8-hydroxyquinolinyl)decanamide, an analog, was predicted to have good intestinal absorption but limited ability to cross the blood-brain barrier. scispace.com Such predictions are vital for determining the potential therapeutic applications and for designing compounds with improved pharmacokinetic profiles. frontiersin.org

| ADME Property | Predicted Value/Behavior (Based on Analogs) | Significance |

|---|---|---|

| Water Solubility (Log S) | Low | Affects absorption and formulation possibilities. frontiersin.org |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. scispace.com |

| Blood-Brain Barrier (BBB) Permeation | No | Suggests the compound is less likely to cause central nervous system side effects but is also unsuitable for CNS targets. scispace.com |

| P-glycoprotein (P-gp) Substrate | Yes | Indicates the compound may be subject to active efflux from cells, potentially affecting distribution and efficacy. frontiersin.org |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Highlights potential for drug-drug interactions with other medications metabolized by these enzymes. frontiersin.org |

| Skin Permeability (Log Kp) | Low | Suggests unsuitability for transdermal drug delivery. frontiersin.org |

Preclinical Efficacy and Therapeutic Potential in Experimental Disease Models

In Vitro Efficacy Studies in Relevant Cell-Based Systems

Cell-based assays are fundamental in early-stage drug discovery, offering a controlled environment to assess the biological activity of a compound against specific cellular targets or pathways. evotec.comnih.gov For N-(8-quinolinyl)decanamide and its derivatives, in vitro studies have been crucial in identifying potential therapeutic applications, particularly in antimicrobial and enzymatic inhibition contexts.

One study synthesized and evaluated a series of decanoic acid derivatives for antimicrobial activity, including a compound identified as N-(8-Hydroxy quinolinyl) decanamide (B1670024). scispace.com This compound was tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger). scispace.comresearchgate.net The results, expressed as pMIC (the negative logarithm of the minimum inhibitory concentration), indicated notable activity. researchgate.net

Table 1: In Vitro Antimicrobial Activity of N-(8-Hydroxy quinolinyl) decanamide (Compound CD26)

| Organism | Type | pMIC (µmol/mL) | Reference |

|---|---|---|---|

| B. subtilis | Gram-positive Bacteria | 1.80 | scispace.com |

| S. aureus | Gram-positive Bacteria | 1.80 | scispace.com |

| E. coli | Gram-negative Bacteria | 1.50 | scispace.com |

| C. albicans | Fungus | 1.50 | scispace.com |

| A. niger | Fungus | 1.50 | scispace.com |

In a separate line of research, a series of quinolinyl-based compounds were designed as multi-target inhibitors targeting two key enzymes involved in inflammation and pain: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The N-(8-quinolinyl) analog, specifically, was evaluated for its inhibitory potency. While it was a less efficient inhibitor of FAAH compared to other analogs in the series, it demonstrated activity against both enzymes. nih.gov

Table 2: In Vitro Enzymatic Inhibition by this compound Analog (Compound 4g)

| Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Human soluble epoxide hydrolase (sEH) | 120 nM | nih.gov |

| Human fatty acid amide hydrolase (FAAH) | 1600 nM | nih.gov |

Furthermore, the broader 8-hydroxyquinoline (B1678124) scaffold has been identified as a template for inhibitors of JMJD2 histone demethylases. plos.org In cell-based assays, these compounds were shown to modulate demethylation, suggesting a potential role in epigenetic regulation and associated diseases like cancer. plos.org Other related quinoline (B57606) structures have demonstrated cytotoxic activity against various human cancer cell lines, with a proposed mechanism involving the inhibition of topoisomerase II. nih.gov

In Vivo Efficacy in Animal Models of Disease

Translating in vitro findings into in vivo efficacy is a critical step in preclinical development, though direct studies on this compound are limited. nih.gov However, research on closely related analogs provides valuable preliminary data on its potential performance in animal models of disease.

The notable in vitro antibacterial and antifungal activity of N-(8-Hydroxy quinolinyl) decanamide suggests its potential utility in treating infections. scispace.comresearchgate.net While direct in vivo studies in animal models of infection (e.g., systemic or localized bacterial/fungal challenge models) have not been reported for this specific compound, the in vitro data provide a strong rationale for such future evaluations. nih.govnih.gov Epidemiological models like the Susceptible-Infected-Recovered (SIR) model are often used to understand disease dynamics and guide the development of new therapeutic agents. wikipedia.orgworldbank.orgworldbank.org

Evidence for the anti-inflammatory potential of the quinolinyl-decanamide scaffold comes from an in vivo study on a closely related analog. nih.gov A potent dual sEH/FAAH inhibitor from the same chemical series (compound 4d, a 5-quinolinyl analog) was evaluated in a rat model of acute inflammatory pain. nih.gov The study found that this analog could inhibit inflammatory pain to a degree similar to the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, highlighting the therapeutic potential of this class of compounds in inflammatory conditions. nih.gov Preclinical models such as carrageenan-induced paw edema are standard for assessing acute inflammation and are relevant for future studies of this compound. pharmaron.commdpi.com

Table 3: In Vivo Efficacy of a Quinolinyl Decanamide Analog (Compound 4d) in an Inflammatory Pain Model

| Animal Model | Compound | Observed Effect | Comparison | Reference |

|---|---|---|---|---|

| Male Rat (Acute Inflammatory Pain) | Compound 4d (5-quinolinyl analog) | Inhibition of inflammatory pain | Similar efficacy to Ketoprofen | nih.gov |

The diverse in vitro activities of quinoline-based compounds suggest several other pathological areas for exploratory in vivo studies. The demonstrated cytotoxicity of related quinoline derivatives against cancer cell lines points toward potential evaluation in preclinical oncology models. nih.govnih.gov Similarly, the discovery of 8-hydroxyquinolines as histone demethylase inhibitors provides a rationale for exploring their efficacy in cancer models where epigenetic dysregulation is a key factor. plos.org Additionally, other novel quinoline-like molecules have been characterized as neuronal Kv7 channel activators with anticonvulsant activity, suggesting a possible, though more distant, application in neurological disorders like epilepsy. acs.org

Pharmacodynamic and Mechanistic Insights from Preclinical Efficacy Studies

Understanding how a compound exerts its effects is crucial for its development. Studies on this compound and its analogs have begun to shed light on their pharmacodynamic properties and potential mechanisms of action.

The primary mechanism investigated for the quinolinyl-decanamide scaffold is the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The inhibition of sEH prevents the degradation of anti-inflammatory and analgesic fatty acids known as epoxyeicosatrienoic acids (EETs). nih.gov By inhibiting sEH, the levels of protective EETs are maintained, which contributes to the observed anti-inflammatory effects. nih.gov Simultaneously, inhibition of FAAH, an enzyme that degrades endocannabinoids, can also contribute to analgesic effects. nih.gov

For the observed antimicrobial effects, quantitative structure-activity relationship (QSAR) studies on decanoic acid derivatives indicated that the activity against Gram-positive bacteria was primarily governed by the lipophilicity of the compounds. researchgate.net In contrast, the antifungal activity was more dependent on the topological and steric nature of the molecule. researchgate.net For parasitic diseases like leishmaniasis, other complex hybrid molecules have been shown to act via an antifolate mechanism, targeting enzymes crucial for parasite survival such as pteridine (B1203161) reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.gov

Furthermore, the mechanism for 8-hydroxyquinoline-based compounds as histone demethylase inhibitors involves chelation of the Fe(II) ion in the enzyme's active site, which is essential for its catalytic activity. plos.org This metal-binding property is a known characteristic of the 8-hydroxyquinoline core structure.

Future Perspectives and Research Gaps for N 8 Quinolinyl Decanamide

Advancements in Synthetic Pathways for Enhanced Scalability and Purity

The future development of N-(8-quinolinyl)decanamide hinges on the availability of efficient, scalable, and high-purity synthetic methods. Traditional amide bond formation often requires harsh conditions or expensive reagents, which can be bottlenecks for large-scale production. Research into advanced synthetic methodologies for the broader N-acyl-8-aminoquinoline class provides a clear roadmap.

Future research should focus on adapting and optimizing modern catalytic systems for the synthesis of this compound. Methodologies such as copper-catalyzed N-acylation and C-H functionalization offer promising avenues. researchgate.netacs.org For instance, a copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been developed, showcasing how the quinoline (B57606) core can be selectively functionalized. beilstein-journals.org Similarly, microwave-assisted synthesis, a technique known for accelerating reaction times and improving yields, has been successfully applied to the synthesis of other quinoline derivatives and could be adapted for this compound. arkat-usa.orgrsc.org

A significant research gap exists in the development of a one-pot synthesis that combines the acylation of 8-aminoquinoline with decanoyl chloride and any subsequent desired modifications to the quinoline ring, which would improve step economy and reduce waste. acs.org Furthermore, establishing robust purification protocols to ensure high purity is critical. While standard chromatographic techniques are effective at a lab scale, developing scalable crystallization or alternative purification methods is essential for producing the compound in larger quantities with high purity, a prerequisite for advanced preclinical and clinical studies. google.com

Table 1: Modern Synthetic Approaches for Quinoline Derivatives

| Synthetic Strategy | Key Features | Potential Application for this compound |

|---|---|---|

| Copper-Catalyzed C-H Functionalization | Enables direct modification of the quinoline core. beilstein-journals.org | Introduction of various functional groups at specific positions to create novel analogues. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. arkat-usa.orgrsc.org | Accelerated and efficient large-scale production. |

| Palladium-Catalyzed N-Arylation | Forms the C-N bond under controlled conditions. arkat-usa.org | Efficient coupling of the acyl chain to the 8-aminoquinoline scaffold. |

| One-Pot Domino Reactions | Combines multiple synthetic steps into a single procedure. acs.org | Increased efficiency and reduced waste for multi-step syntheses of advanced analogues. |

Unexplored Biological Activities and Therapeutic Indications

The 8-aminoquinoline scaffold is historically renowned for its antimalarial properties, with compounds like primaquine (B1584692) and tafenoquine (B11912) being mainstays in treating relapsing malaria. asm.orgukri.orgnih.gov This activity stems from their ability to target various stages of the parasite life cycle. asm.orgwho.int While it is plausible that this compound shares this antiprotozoal potential, this specific activity remains a significant research gap that requires validation through targeted screening.

Beyond malaria, the broader quinoline class exhibits a vast range of pharmacological activities, suggesting numerous unexplored therapeutic avenues for this compound. rsc.org These represent significant areas for future investigation:

Anticancer Activity: Many quinoline derivatives are investigated as anticancer agents. nih.govmdpi.com Their mechanisms often involve metal chelation, which can disrupt cellular processes in cancer cells. The potential for this compound to inhibit cancer cell proliferation, particularly in solid tumors, warrants investigation.

Neuroprotective Effects: Compounds based on the 8-hydroxyquinoline (B1678124) scaffold have been explored for neurodegenerative diseases like Alzheimer's due to their ability to modulate metal ions involved in amyloid plaque formation. nih.gov Recently, 8-aminoquinoline derivatives have also been synthesized and evaluated as multifunctional agents for Alzheimer's disease, showing potential as cholinesterase inhibitors and metal chelators. nih.gov Investigating the neuroprotective potential of this compound is a promising future direction.

Anti-inflammatory and Antioxidant Properties: The antioxidant potential of quinoline derivatives, often linked to their ability to chelate redox-active metals, has been noted. nih.govnih.gov Future studies could explore whether this compound can mitigate oxidative stress and inflammation, which are underlying factors in many chronic diseases.

Antibacterial and Antifungal Activities: The antimicrobial properties of 8-aminoquinoline derivatives have been reported, suggesting that this compound could be screened against a panel of pathogenic bacteria and fungi. nih.gov

Identification of Novel Pharmacological Targets and Interacting Pathways

A critical research gap for the entire 8-aminoquinoline class is the precise elucidation of their mechanism of action. who.intnih.gov While it is known that their antimalarial effect involves metabolic activation, the specific molecular targets are not fully defined. who.intnih.gov For this compound, identifying its pharmacological targets is a priority for understanding its potential therapeutic effects and toxicity profile.

Future research should employ a multi-pronged approach to target identification:

Mechanism-Based Screening: Based on related compounds, one hypothesis is that 8-aminoquinolines generate reactive oxygen species (ROS) that cause cellular damage to the parasite. pharmacy180.com Key enzymes hypothesized to be involved in this bioactivation within the malaria parasite include P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR). ukri.org Investigating the interaction of this compound with these enzymes would be a logical starting point.

Chemical Proteomics: This approach uses the compound itself as a "bait" to pull down its interacting proteins from cell lysates. Identifying these binding partners can reveal direct pharmacological targets and downstream pathways.

Computational Docking and Modeling: In silico studies can predict the binding affinity of this compound against a library of known protein targets. nih.govacs.org For example, molecular docking has been used to predict the interaction of 8-aminoquinoline-based metal complexes with SIRT1, a protein involved in cellular stress response. acs.org Similar studies could rapidly generate hypotheses for the targets of this compound.

Metal Chelation: The 8-aminoquinoline scaffold is an effective metal chelator. nih.govpatsnap.com Research is needed to characterize the metal-binding properties of this compound and to understand how this chelation activity influences biological systems, such as inhibiting metalloenzymes or modulating metal-induced oxidative stress. nih.gov

Development of Advanced Analogues and Prodrug Strategies for Optimized Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. who.intnih.govnih.gov For this compound, a systematic exploration of its structure can lead to analogues with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analogue Development: Future synthetic efforts should focus on modifying three key regions of the molecule: the quinoline core, the amide linker, and the decanamide (B1670024) tail.

Quinoline Core Modification: Introducing substituents at various positions (e.g., C2, C4, C5) on the quinoline ring can significantly impact activity. who.int For example, creating hybrid molecules by linking the 8-aminoquinoline scaffold to other bioactive molecules, such as natural antioxidants (lipoic, caffeic, ferulic acids) or melatonin, has proven to be a successful strategy for developing multifunctional agents. nih.govnih.gov

Amide Linker and Acyl Chain Variation: The length and properties of the acyl chain (decanamide) are crucial. Synthesizing a library of analogues with varying chain lengths, degrees of saturation, and branching would help to optimize lipophilicity and target engagement.

Prodrug Strategies: A major challenge with 8-aminoquinolines like primaquine is their rapid metabolism and associated toxicity. nih.gov Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy used to improve bioavailability and reduce side effects. mdpi.com

Ester and Amide Prodrugs: Creating ester or peptide derivatives of a parent drug is a common prodrug approach. For 8-aminoquinolines, amino acid and dipeptide derivatives have been synthesized to reduce metabolic deamination. mdpi.com

Targeted Activation: Prodrugs can be designed for activation by specific enzymes that are overexpressed in target tissues, such as tumors or infected cells. mdpi.com This represents a sophisticated future strategy for developing targeted therapies based on the this compound scaffold. Bulaquine, a prodrug of primaquine, has shown promise with reduced toxicity and enhanced activity. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To bridge the gap from molecular interaction to physiological effect, a systems-level understanding is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the biological impact of a compound. nih.gov

A significant research opportunity exists in applying multi-omics to characterize this compound. Such an approach would involve treating relevant biological systems (e.g., cancer cell lines, parasite cultures) with the compound and measuring the global changes across different molecular layers.

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated in response to the compound, pointing towards affected signaling pathways.

Proteomics: Would identify changes in protein expression and post-translational modifications, providing a functional readout of the compound's effects and helping to confirm pharmacological targets. nih.gov

Metabolomics: Would measure changes in small molecule metabolites, offering insights into how the compound alters cellular metabolism. Studies on other quinoline antimalarials have successfully used metabolomics to show perturbations in hemoglobin metabolism. nih.gov

Integrating these datasets can reveal a comprehensive mechanism of action. For example, a multi-omics study on a novel quinoline compound, NSC772864, identified its inhibitory effects on key proto-oncogenes in colorectal cancer. nih.gov A similar strategy for this compound could uncover novel mechanisms and biomarkers for its activity, guiding its future development as a therapeutic agent. researchgate.net

Table 2: Potential Multi-Omics Applications for this compound Research

| Omics Technology | Research Question | Expected Insights |

|---|---|---|

| Transcriptomics | Which gene expression pathways are altered by the compound? | Identification of affected signaling networks (e.g., stress response, apoptosis). |

| Proteomics | What are the direct and indirect protein targets? | Target validation and understanding of functional cellular changes. nih.gov |

| Metabolomics | How does the compound affect cellular metabolism? | Insight into metabolic vulnerabilities and bioenergetic disruption. nih.gov |

| Integrated Analysis | What is the holistic mechanism of action? | A comprehensive model linking drug-target interaction to cellular phenotype. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.